molecular formula C7H5F3 B045586 1,2,4-Trifluoro-3-methylbenzene CAS No. 119916-25-5

1,2,4-Trifluoro-3-methylbenzene

Cat. No. B045586
M. Wt: 146.11 g/mol
InChI Key: VLXRWIKZIXEYRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like 1,2,4-Trifluoro-3-methylbenzene often involves nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the benzene ring. A study by Sasaki, Tanabe, and Yoshifuji (1999) demonstrated the synthesis of a related compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, through aromatic nucleophilic substitution, highlighting the synthetic pathways available for such fluorinated aromatic compounds (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives, including 1,2,4-Trifluoro-3-methylbenzene, is characterized by the electron-withdrawing nature of fluorine, which impacts the electronic distribution across the benzene ring. Electron diffraction and ab initio calculations have been used to study similar compounds, such as 1,2,4,5-tetrafluorobenzene, to understand the slight deviations from ideal hexagonal symmetry and the bond lengths within these molecules, providing insights into the molecular structure of fluorinated benzenes (Schei, Almenningen, & Almlöf, 1984).

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 1,2,4-Trifluoro-3-methylbenzene is used in the synthesis of 3-trifluoromethyl-1,2,4-triazoles . These compounds have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
  • Methods of Application or Experimental Procedures : The synthesis involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction features a broad substrate scope, high efficiency, and scalability .
  • Results or Outcomes : The method provides a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields . Considering its broad-spectrum pharmaceutical activity, the method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Safety And Hazards

The safety data sheet for 1,2,4-Trifluoro-3-methylbenzene suggests avoiding dust formation and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,2,4-trifluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXRWIKZIXEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562615
Record name 1,2,4-Trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trifluoro-3-methylbenzene

CAS RN

119916-25-5
Record name 1,2,4-Trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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